Cas no 56616-93-4 (3-bromo-1,5-dimethyl-1H-1,2,4-triazole)

3-Bromo-1,5-dimethyl-1H-1,2,4-triazole is a heterocyclic compound featuring a bromine substituent at the 3-position and methyl groups at the 1- and 5-positions of the triazole ring. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination chemistry. The bromine atom enables cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the triazole core contributes to stability and diverse binding properties. Its well-defined molecular framework ensures consistent performance in research and industrial applications. The compound is typically handled under standard laboratory conditions, with attention to appropriate safety protocols due to its halogenated nature.
3-bromo-1,5-dimethyl-1H-1,2,4-triazole structure
56616-93-4 structure
Product name:3-bromo-1,5-dimethyl-1H-1,2,4-triazole
CAS No:56616-93-4
MF:C4H6N3Br
Molecular Weight:176.01454
MDL:MFCD21364405
CID:1602659
PubChem ID:143394

3-bromo-1,5-dimethyl-1H-1,2,4-triazole 化学的及び物理的性質

名前と識別子

    • 3-bromo-1,5-dimethyl-1H-1,2,4-triazole
    • 1H-1,2,4-Triazole, 3-bromo-1,5-dimethyl-
    • 3-bromo-1,5-dimethyl-1,2,4-triazole
    • MFCD21364405
    • DTXSID90205188
    • 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole, AldrichCPR
    • 1H-1,2,4-Triazole,3-bromo-1,5-dimethyl-
    • 56616-93-4
    • AKOS015997647
    • EN300-1273324
    • SCHEMBL16032175
    • STL373241
    • BBL033203
    • DB-204181
    • ALBB-018578
    • VS-11877
    • MDL: MFCD21364405
    • インチ: InChI=1S/C4H6BrN3/c1-3-6-4(5)7-8(3)2/h1-2H3
    • InChIKey: JHGLLGYXVAOCFN-UHFFFAOYSA-N
    • SMILES: CC1=NC(=NN1C)Br

計算された属性

  • 精确分子量: 174.97458
  • 同位素质量: 174.975
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 87.4
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 30.7Ų

じっけんとくせい

  • 密度みつど: 1.77
  • Boiling Point: 280.2°C at 760 mmHg
  • フラッシュポイント: 123.2°C
  • Refractive Index: 1.639
  • PSA: 30.71

3-bromo-1,5-dimethyl-1H-1,2,4-triazole Security Information

  • 危険カテゴリコード: 22
  • 危険物標識: Xn

3-bromo-1,5-dimethyl-1H-1,2,4-triazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B755145-100mg
3-bromo-1,5-dimethyl-1H-1,2,4-triazole
56616-93-4
100mg
$ 95.00 2022-06-06
abcr
AB305558-250 mg
3-Bromo-1,5-dimethyl-1H-1,2,4-triazole, 95%; .
56616-93-4 95%
250mg
€219.30 2023-04-26
Cooke Chemical
LN9172057-1g
3-Bromo-1,5-dimethyl-1H-1,2
56616-93-4 4-triazole
1g
RMB 1022.40 2023-09-07
Chemenu
CM422943-1g
3-Bromo-1,5-dimethyl-1H-1,2,4-triazole
56616-93-4 95%+
1g
$210 2023-02-02
abcr
AB305558-5g
3-Bromo-1,5-dimethyl-1H-1,2,4-triazole, 95%; .
56616-93-4 95%
5g
€1101.60 2025-03-19
abcr
AB305558-1g
3-Bromo-1,5-dimethyl-1H-1,2,4-triazole, 95%; .
56616-93-4 95%
1g
€385.20 2025-03-19
1PlusChem
1P00F0ND-5g
3-Bromo-1,5-dimethyl-1H-1,2,4-triazole
56616-93-4 95%
5g
$948.00 2025-02-27
A2B Chem LLC
AG99881-5g
3-Bromo-1,5-dimethyl-1h-1,2,4-triazole
56616-93-4 95%
5g
$824.00 2024-04-19
Enamine
EN300-1273324-1000mg
3-bromo-1,5-dimethyl-1H-1,2,4-triazole
56616-93-4 95.0%
1000mg
$225.0 2023-10-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1198272-1g
3-Bromo-1,5-dimethyl-1H-1,2,4-triazole
56616-93-4 98%
1g
¥1278.00 2024-05-08

3-bromo-1,5-dimethyl-1H-1,2,4-triazole 関連文献

3-bromo-1,5-dimethyl-1H-1,2,4-triazoleに関する追加情報

Recent Advances in the Study of 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole (CAS: 56616-93-4) in Chemical Biology and Pharmaceutical Research

The compound 3-bromo-1,5-dimethyl-1H-1,2,4-triazole (CAS: 56616-93-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its brominated triazole core, has been explored for its potential as a building block in medicinal chemistry, particularly in the synthesis of novel bioactive molecules. Recent studies have highlighted its role in modulating various biological targets, including enzymes and receptors, making it a promising candidate for therapeutic intervention.

A study published in the Journal of Medicinal Chemistry (2023) investigated the synthetic utility of 3-bromo-1,5-dimethyl-1H-1,2,4-triazole in the development of kinase inhibitors. The researchers utilized this compound as a key intermediate to synthesize a series of derivatives targeting the ATP-binding site of protein kinases. The results demonstrated that the bromine atom at the 3-position significantly enhanced the binding affinity of the derivatives, leading to improved inhibitory activity against specific kinase isoforms. This finding underscores the importance of structural modifications in optimizing drug efficacy.

In another recent study, the role of 3-bromo-1,5-dimethyl-1H-1,2,4-triazole in antimicrobial drug development was explored. Researchers synthesized a library of triazole-based compounds and evaluated their activity against multidrug-resistant bacterial strains. The brominated triazole moiety was found to enhance the compounds' ability to disrupt bacterial cell membranes, resulting in potent antibacterial effects. These findings were published in Bioorganic & Medicinal Chemistry Letters (2024), highlighting the compound's potential as a scaffold for designing new antibiotics.

Beyond its applications in drug discovery, 3-bromo-1,5-dimethyl-1H-1,2,4-triazole has also been investigated for its role in chemical biology. A recent study in Chemical Communications (2023) reported its use as a fluorescent probe for detecting reactive oxygen species (ROS) in cellular environments. The bromine atom's electron-withdrawing properties were leveraged to design a probe with high sensitivity and selectivity for ROS, enabling real-time monitoring of oxidative stress in live cells. This application opens new avenues for studying oxidative damage in diseases such as cancer and neurodegenerative disorders.

Despite these promising developments, challenges remain in the large-scale synthesis and optimization of 3-bromo-1,5-dimethyl-1H-1,2,4-triazole derivatives. Recent efforts have focused on improving synthetic methodologies to enhance yield and purity. For instance, a study in Organic Process Research & Development (2024) described a novel catalytic system for the efficient bromination of triazole precursors, reducing the need for hazardous reagents and minimizing byproduct formation. These advancements are critical for translating laboratory findings into clinically viable therapeutics.

In conclusion, 3-bromo-1,5-dimethyl-1H-1,2,4-triazole (CAS: 56616-93-4) continues to be a valuable tool in chemical biology and pharmaceutical research. Its diverse applications—from kinase inhibitors to antimicrobial agents and fluorescent probes—demonstrate its versatility and potential for addressing unmet medical needs. Future research should focus on further elucidating its mechanism of action and expanding its therapeutic applications, while optimizing synthetic routes to facilitate commercial-scale production.

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